molecular formula C120H188N38O43S6 B1627275 omega-Conotoxin gvia CAS No. 92078-76-7

omega-Conotoxin gvia

Cat. No.: B1627275
CAS No.: 92078-76-7
M. Wt: 3043.4 g/mol
InChI Key: XJKFZICVAPPHCK-NZPQQUJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Omega-Conotoxin G VIA (reduced): is a peptide derived from the venom of the marine cone snail, specifically from the species Conus geographus. This compound is part of the omega-conotoxin family, which are known for their ability to inhibit N-type voltage-gated calcium channels. These channels play a crucial role in neurotransmitter release, making omega-conotoxins valuable tools in neuropharmacology and potential therapeutic agents for conditions such as chronic pain .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of omega-Conotoxin gvia typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: : Industrial production of this compound may involve recombinant DNA technology, where the peptide is expressed in microbial systems such as Escherichia coli. This method can produce larger quantities of the peptide compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions: : Omega-Conotoxin G VIA (reduced) can undergo various chemical reactions, including:

    Oxidation: Formation of disulfide bonds between cysteine residues.

    Reduction: Breaking of disulfide bonds to yield the reduced form of the peptide.

    Substitution: Modifications at specific amino acid residues to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Typically performed using oxidizing agents such as iodine or air oxidation in a buffered solution.

    Reduction: Achieved using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Major Products

Scientific Research Applications

Omega-Conotoxin G VIA (reduced) has several scientific research applications:

Mechanism of Action

Omega-Conotoxin G VIA (reduced) exerts its effects by binding to and inhibiting N-type voltage-gated calcium channels. This inhibition prevents the influx of calcium ions into neurons, which is necessary for the release of neurotransmitters. By blocking these channels, omega-Conotoxin gvia can reduce neuronal excitability and neurotransmitter release, leading to its analgesic effects .

Comparison with Similar Compounds

Similar Compounds

    Omega-Conotoxin MVIIA: Another member of the omega-conotoxin family, known for its use in the drug Prialt for treating severe chronic pain.

    Omega-Conotoxin CVID: Similar in structure and function, also targeting N-type calcium channels.

Uniqueness: : Omega-Conotoxin G VIA (reduced) is unique due to its specific amino acid sequence and the particular disulfide bond pattern that defines its structure and function. Its reduced form allows for studies on the role of disulfide bonds in its activity and stability .

Properties

CAS No.

92078-76-7

Molecular Formula

C120H188N38O43S6

Molecular Weight

3043.4 g/mol

IUPAC Name

(2S)-N-[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-4-amino-1-[(2S,4R)-2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-4-hydroxypyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,4R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]butanediamide

InChI

InChI=1S/C120H188N38O43S6/c1-53(165)91(114(197)138-66(10-4-6-26-122)95(178)136-68(12-8-28-132-120(129)130)98(181)149-81(49-204)107(190)139-69(93(126)176)29-55-13-19-58(167)20-14-55)154-101(184)71(31-57-17-23-60(169)24-18-57)142-112(195)86-33-62(171)39-157(86)116(199)73(36-89(125)174)143-108(191)82(50-205)151-104(187)75(42-160)144-96(179)67(11-7-27-131-119(127)128)137-106(189)80(48-203)153-110(193)84(52-207)150-100(183)72(35-88(124)173)141-99(182)70(30-56-15-21-59(168)22-16-56)140-103(186)77(44-162)146-115(198)92(54(2)166)155-113(196)87-34-63(172)40-158(87)118(201)79(46-164)148-109(192)83(51-206)152-105(188)76(43-161)145-102(185)74(41-159)134-90(175)37-133-111(194)85-32-61(170)38-156(85)117(200)78(45-163)147-97(180)65(9-3-5-25-121)135-94(177)64(123)47-202/h13-24,53-54,61-87,91-92,159-172,202-207H,3-12,25-52,121-123H2,1-2H3,(H2,124,173)(H2,125,174)(H2,126,176)(H,133,194)(H,134,175)(H,135,177)(H,136,178)(H,137,189)(H,138,197)(H,139,190)(H,140,186)(H,141,182)(H,142,195)(H,143,191)(H,144,179)(H,145,185)(H,146,198)(H,147,180)(H,148,192)(H,149,181)(H,150,183)(H,151,187)(H,152,188)(H,153,193)(H,154,184)(H,155,196)(H4,127,128,131)(H4,129,130,132)/t53-,54-,61-,62-,63-,64+,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,81+,82+,83+,84+,85+,86+,87+,91+,92+/m1/s1

InChI Key

XJKFZICVAPPHCK-NZPQQUJLSA-N

SMILES

CC(C(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)N2CC(CC2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)N)O)NC(=O)C5CC(CN5C(=O)C(CO)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CO)NC(=O)CNC(=O)C6CC(CN6C(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CS)N)O)O)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N)O)NC(=O)[C@@H]5C[C@H](CN5C(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@@H]6C[C@H](CN6C(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)N)O)O)O

Canonical SMILES

CC(C(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)N2CC(CC2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)N)O)NC(=O)C5CC(CN5C(=O)C(CO)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CO)NC(=O)CNC(=O)C6CC(CN6C(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CS)N)O)O)O

Key on ui other cas no.

92078-76-7

sequence

CKSXGSSCSXTSYNCCRSCNXYTKRCY

Synonyms

Conus geographus Toxin
Conus geographus Toxin GVIA
geographus Toxin, Conus
geographus toxin, omega-Conus
GVIA, omega-CgTX
GVIA, omega-Conotoxin
omega CgTX
omega CgTX GVIA
omega Conotoxin GVIA
omega Conus geographus toxin
omega-CgTX
omega-CgTX GVIA
omega-Conotoxin GVIA
omega-Conus geographus toxin
Toxin, Conus geographus
toxin, omega-Conus geographus

Origin of Product

United States

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